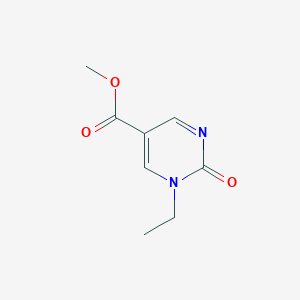

Methyl 1-ethyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 1-ethyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate is a chemical compound belonging to the class of dihydropyrimidinones. These compounds are known for their diverse biological activities, including antiviral, anticancer, antioxidant, and antimicrobial properties . The structure of this compound includes a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dihydropyrimidinones, including Methyl 1-ethyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate, can be achieved through the Biginelli reaction. This reaction involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions . For instance, a typical procedure might involve mixing an aldehyde, ethyl acetoacetate, and urea in ethanol with a catalytic amount of p-toluenesulfonic acid . The reaction mixture is then heated under reflux conditions to yield the desired product.

Industrial Production Methods

Industrial production of dihydropyrimidinones often employs similar synthetic routes but on a larger scale. The use of heterogeneous catalysts, such as Montmorillonite-KSF, has been reported to improve the efficiency and yield of the reaction . This method is advantageous as it is cost-effective, recyclable, and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-ethyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyrimidine derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyrimidine-2,4-dione derivatives, while reduction can produce hydroxylated pyrimidines .

Scientific Research Applications

Methyl 1-ethyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Research has indicated its potential as a neuroprotective and anti-inflammatory agent.

Industry: It is used in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 1-ethyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate involves its interaction with various molecular targets. For instance, it has been shown to inhibit the NF-kB inflammatory pathway, which plays a crucial role in inflammation and immune responses . Additionally, it can reduce the expression of endoplasmic reticulum chaperones and apoptosis markers, contributing to its neuroprotective effects .

Comparison with Similar Compounds

Similar Compounds

Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: This compound also exhibits a wide spectrum of biological activities and has a similar pyrimidine ring structure.

Triazole-pyrimidine hybrids: These compounds have shown promising neuroprotective and anti-inflammatory properties.

Uniqueness

Methyl 1-ethyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential in medicinal chemistry make it a valuable compound for further research and development .

Biological Activity

Methyl 1-ethyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate (CAS No. 1707392-10-6) is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C8H10N2O3

- Molecular Weight : 182.18 g/mol

- Purity : 97%

- Storage Conditions : Recommended at 2-8°C

Antimicrobial Activity

Recent studies have indicated that compounds similar to Methyl 1-ethyl-2-oxo-1,2-dihydropyrimidine derivatives exhibit significant antimicrobial properties. For instance, a study on pyrimidine derivatives showed that modifications in the structure could enhance their efficacy against various bacterial strains, suggesting a potential for developing new antibiotics based on this scaffold .

Antitumor Activity

Research has demonstrated that dihydropyrimidine derivatives can inhibit tumor growth through various mechanisms, including inducing apoptosis in cancer cells. A notable case study involved the synthesis of pyrimidine derivatives that exhibited cytotoxicity against human cancer cell lines, indicating that this compound may share similar properties .

The mechanisms through which Methyl 1-ethyl-2-oxo-1,2-dihydropyrimidine exerts its biological effects are still under investigation. However, it is hypothesized that:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer metabolism.

- Modulation of Signaling Pathways : They may also interact with signaling pathways that regulate cell proliferation and survival.

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, pyrimidine derivatives were tested for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated a significant inhibition of bacterial growth, suggesting that structural modifications could enhance efficacy .

Case Study 2: Cytotoxic Effects on Cancer Cells

Another research paper highlighted the synthesis and testing of various pyrimidine derivatives for their cytotoxic effects on different cancer cell lines. Methyl 1-ethyl-2-oxo-1,2-dihydropyrimidine was included in the screening and showed promising results with a notable IC50 value against specific cancer types .

Table of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Significant inhibition of bacterial growth | |

| Antitumor | Induction of apoptosis in cancer cells | |

| Enzyme Inhibition | Potential inhibition of metabolic enzymes |

Summary of Research Findings

The biological activity of this compound suggests a multifaceted potential as an antimicrobial and antitumor agent. The ongoing research aims to fully elucidate its mechanisms and optimize its structure for enhanced efficacy.

Properties

Molecular Formula |

C8H10N2O3 |

|---|---|

Molecular Weight |

182.18 g/mol |

IUPAC Name |

methyl 1-ethyl-2-oxopyrimidine-5-carboxylate |

InChI |

InChI=1S/C8H10N2O3/c1-3-10-5-6(7(11)13-2)4-9-8(10)12/h4-5H,3H2,1-2H3 |

InChI Key |

GOQBDQTVUOJHDC-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=C(C=NC1=O)C(=O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.